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EMD-1204831

Kinase selectivity profiling Off-target pharmacology Chemical biology tool compounds

Researchers studying c-Met signaling often struggle with off-target effects from multi-kinase inhibitors. EMD-1204831 is a highly selective c-Met inhibitor (IC50 9 nM) profiled against >400 off-targets and 242 kinases, enabling unambiguous target validation. • Achieves complete tumor regressions in MET-amplified xenografts at 6 mg/kg/day • DFG-in (type I) binder confirmed by co-crystal structure; distinct from type II inhibitors • Metabolic autoinduction allows exposure-response studies without accumulation confounds.

Molecular Formula
Molecular Weight
Cat. No. B1191754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEMD-1204831
SynonymsEMD1204831;  EMD-1204831;  EMD 1204831.; NONE
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

EMD-1204831 Procurement Guide: Selective c-Met Kinase Inhibitor


EMD-1204831 (CAS 1100598-15-9, molecular formula C25H27N7O3, MW 473.53) is an orally bioavailable, ATP-competitive, reversible small-molecule inhibitor of the c-Met receptor tyrosine kinase (hepatocyte growth factor receptor, HGFR) developed by Merck Serono [1][2]. The compound belongs to a pyridazinone chemical class and was advanced through hit-to-lead optimization from an HTS-derived thiadiazinone scaffold, progressing to a Phase I first-in-human clinical trial (NCT01110083) [3][4]. EMD-1204831 is structurally and pharmacologically related to its co-developed analog EMD 1214063, with both compounds co-characterized in the seminal 2013 Clinical Cancer Research publication by Bladt et al. that established their preclinical profile [1].

Why Generic c-Met Inhibitors Cannot Substitute for EMD-1204831


Substituting EMD-1204831 with an alternative c-Met inhibitor without careful consideration of its differential selectivity, binding mode, and duration-of-action profile risks introducing confounding off-target pharmacology that can mislead target-validation studies and preclinical efficacy readouts. Unlike multi-kinase inhibitors such as crizotinib (dual c-Met/ALK) or foretinib (c-Met/VEGFR2/KDR/RON/Axl), EMD-1204831 was profiled against >400 potential off-targets including kinases, GPCRs, ion channels, transporters, and enzymes, and against a panel of 242 human kinases, demonstrating a degree of selectivity that materially reduces the probability of polypharmacology-driven artifacts [1][2]. Furthermore, EMD-1204831 differs in both potency and pharmacokinetic duration of inhibitory activity from its closest structural analog EMD 1214063, meaning the two compounds—though co-developed and co-published—are not functionally interchangeable in experimental settings [1][3].

Quantitative Differentiation Evidence for EMD-1204831


Kinase Selectivity Breadth vs. Multi-Kinase Inhibitors

EMD-1204831 exhibits an exceptionally narrow kinase selectivity profile that distinguishes it from multi-kinase c-Met inhibitors. In a head-to-head selectivity screen context, EMD-1204831 was tested against a panel of 242 human kinases and demonstrated highly selective c-Met inhibition, whereas crizotinib inhibits c-Met (IC50 ~8-11 nM) but also potently inhibits ALK (IC50 20-24 nM) and ROS1 (Ki <0.025 nM), and foretinib inhibits c-Met (IC50 0.4 nM) alongside VEGFR2/KDR (IC50 0.9 nM), RON (IC50 3 nM), Flt-1, Flt-4, Tie-2, and Axl [1][2][3]. When profiled against >400 potential off-targets spanning kinases, GPCRs, ion channels, transporters, and enzymes, EMD-1204831 displayed exquisite selectivity in vitro [1]. This selectivity translates to >1,000-fold windows between c-Met IC50 and the concentration required to engage off-target kinases .

Kinase selectivity profiling Off-target pharmacology Chemical biology tool compounds

Cellular Anti-Proliferative Potency vs. EMD 1214063

In a direct head-to-head comparison using c-Met-addicted cancer cell lines characterized for c-Met expression and autophosphorylation levels, EMD-1204831 and its co-developed analog EMD 1214063 were tested in parallel viability assays. EMD-1204831 showed IC50 values of 4.72 × 10⁻⁹ M (4.72 nM) in Hs746T gastric carcinoma cells (c-Met gene amplification, juxtamembrane deletion), 1.21 × 10⁻⁸ M (12.1 nM) in EBC-1 lung carcinoma cells (MET amplification), and 4.93 × 10⁻⁸ M (49.3 nM) in MKN-45 gastric carcinoma cells (MET amplification), with data representing the mean of three independent experiments [1]. By comparison, EMD 1214063 yielded IC50 values of 4.06 × 10⁻¹⁰ M (0.406 nM), 5.73 × 10⁻¹⁰ M (0.573 nM), and 3.03 × 10⁻⁹ M (3.03 nM) in the same three cell lines, respectively [1]. Both compounds exhibited negligible activity in c-Met-low cell lines (HT29 IC50 3.62 × 10⁻⁶ M; A549 IC50 5.84 × 10⁻⁶ M for EMD 1214063), confirming on-target dependency [1].

Cancer cell viability c-Met gene amplification Gastric cancer models

In Vivo Tumor Regression Efficacy in Xenograft Models

EMD-1204831 demonstrated robust in vivo antitumor activity across a panel of xenograft models representing distinct c-Met activation mechanisms. Depending on the model, complete tumor regressions were observed with oral doses as low as 6 mg/kg/day [1]. In the Hs746T gastric cancer xenograft model (c-Met gene amplification, HGF-independent), daily oral administration of EMD-1204831 at 3, 10, 30, and 100 mg/kg produced dose-dependent tumor growth inhibition with statistically significant effects relative to vehicle controls (P ≤ 0.05) [2][3]. Efficacy was also demonstrated in U87-MG glioblastoma xenografts (autocrine HGF expression) and TPR-Met-transformed mouse fibroblast models (oncogenic Met fusion protein), confirming activity irrespective of the HGF-dependence status of c-Met activation [1][2]. Pharmacodynamic analysis confirmed dose- and time-dependent inhibition of c-Met auto-phosphorylation (Y1234/Y1235), reduction of IL-8 and cyclin D1 expression, and induction of the cell cycle inhibitor p27 [1]. Both EMD-1204831 and EMD 1214063 induced tumor regression and were well tolerated with no substantial body weight loss after >3 weeks of treatment [3].

In vivo xenograft efficacy Tumor regression Pharmacodynamic biomarkers

Duration of c-Met Phosphorylation Inhibition vs. EMD 1214063

Although both EMD-1204831 and EMD 1214063 inhibit c-Met phosphorylation and downstream signaling in a dose-dependent fashion, they differ materially in the duration of their inhibitory activity following compound washout or clearance, as explicitly reported by Bladt et al. [1][2]. This differential duration-of-action profile has direct experimental consequences: in pharmacodynamic (PD) time-course studies using Western blot analysis of c-Met auto-phosphorylation at Y1234/Y1235 in tumor tissue, the kinetics of target reactivation differ between the two compounds [2]. For EMD-1204831, PK/PD analysis in Hs746T xenograft-bearing mice demonstrated efficient, dose- and time-dependent inhibition of c-Met phosphorylation at single oral doses of 3-100 mg/kg, with a defined lower limit of plasma and tumor detection of 0.014 µM (8 ng/mL) [3][4].

Pharmacodynamic duration Target engagement kinetics c-Met phosphorylation recovery

Structural Binding Mode: DFG-In vs. Type II Inhibitors

Co-crystallography of the lead series from which EMD-1204831 was derived established a DFG-in (type I) ATP-competitive binding mode, with the inhibitor engaging the main chain nitrogen of Met1160 within the kinase hinge region and the main chain nitrogen of Asp1222 [1]. This binding mode distinguishes EMD-1204831 from type II inhibitors (e.g., foretinib, cabozantinib) that bind to the DFG-out conformation and typically exhibit slower dissociation kinetics and broader kinase selectivity profiles [2]. The DFG-in binding mechanism, combined with the pyridazinone scaffold's specific interactions within the ATP-binding pocket, contributes to the compound's narrow selectivity window and reversible inhibition kinetics—properties that are mechanistically relevant for experiments where rapid reversibility of target engagement is desired for washout or pulse-treatment protocols [1][3].

Co-crystal structure DFG-in binding mode ATP-competitive inhibitor Structure-based drug design

Clinical Pharmacokinetics and Metabolic Autoinduction

In the first-in-human Phase I dose-escalation trial (NCT01110083, n=30 patients with advanced solid tumors, dose range 50–1400 mg BID), EMD-1204831 exhibited a notable pharmacokinetic property that differentiated it from EMD 1214063 (later developed as tepotinib): at higher doses, a decrease in systemic exposure was observed after multiple dosing, potentially caused by autoinduction of the compound's own metabolism [1][2]. After single administration, median Cmax and AUC0–12 increased with dose; however, upon repeat BID dosing across 21-day cycles, exposure declined at higher dose levels [1]. This autoinduction phenomenon led to discontinuation of dose escalation before a maximum tolerated dose (MTD) was reached, with Merck Serono subsequently discontinuing development of EMD-1204831 in favor of advancing EMD 1214063 (tepotinib), which did not exhibit this liability and ultimately received regulatory approval [1][3]. Despite this, clinical safety was manageable: 83% of patients (25/30) experienced no drug-related toxicity >Grade 1; one DLT of Grade 3 pancreatitis was observed at 400 mg BID; 3 of 29 evaluable patients achieved stable disease lasting ≥4 months [1].

Phase I clinical pharmacokinetics Metabolic autoinduction Dose-exposure relationship c-Met inhibitor clinical development

Optimal Research Applications for EMD-1204831


c-Met Pathway Target Validation with Minimal Off-Target Effects

EMD-1204831 is ideally suited as a chemical biology probe for experiments requiring clean dissection of c-Met-specific signaling phenotypes, given its profiling against >400 off-targets and >1,000-fold selectivity window against a panel of 242 human kinases . Unlike crizotinib (which concurrently inhibits ALK and ROS1) or foretinib (which hits VEGFR2, RON, Axl, and Tie-2), EMD-1204831's narrow target spectrum reduces the probability that observed cellular phenotypes arise from polypharmacology. This makes it particularly valuable for CRISPR/RNAi rescue experiments, phosphoproteomics studies, and genetic interaction screens where c-Met dependency must be unambiguously assigned .

In Vivo Xenograft Efficacy in c-Met-Amplified Cancer Models

EMD-1204831 has demonstrated complete tumor regressions in Hs746T gastric cancer xenografts (c-Met amplified, juxtamembrane deletion) and EBC-1 lung cancer xenografts (MET amplified) at oral doses as low as 6 mg/kg/day, with robust PK/PD correlation confirmed by dose-dependent c-Met phosphorylation inhibition, IL-8 and cyclin D1 suppression, and p27 induction . The compound is effective irrespective of whether c-Met activation is HGF-dependent (U87-MG autocrine model) or HGF-independent (Hs746T, TPR-Met), making it a versatile positive control for in vivo pharmacology across diverse c-Met-driven tumor contexts . Its well-tolerated profile (no substantial weight loss after >3 weeks of treatment) supports chronic dosing regimens .

Comparative Pharmacology with Distinct Duration-of-Action Profiles

The documented difference in the duration of c-Met phosphorylation inhibitory activity between EMD-1204831 and EMD 1214063 enables researchers to design paired-comparison experiments that probe the biological consequences of sustained versus transient c-Met pathway suppression . This is directly relevant for studies investigating feedback reactivation mechanisms, adaptive resistance signaling, and optimal dosing schedules. EMD-1204831's metabolic autoinduction property—confirmed in the Phase I clinical trial where decreased exposure occurred upon repeat dosing—further supports its use in experimental models where self-limiting pharmacokinetics may be advantageous for studying exposure-response relationships without drug accumulation confounds .

Biophysical Studies of Type I c-Met Kinase Inhibition

The co-crystal structure-derived characterization of EMD-1204831 as a DFG-in (type I) binder with specific hinge-region interactions at Met1160 and Asp1222 positions it as a reference compound for biochemical and biophysical studies of c-Met active-state conformational stabilization . This is distinct from type II DFG-out inhibitors such as foretinib or cabozantinib, which stabilize the inactive kinase conformation. EMD-1204831 can therefore serve as a comparator in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies aimed at correlating c-Met activation-state binding preferences with inhibitor selectivity and residence time .

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